molecular formula C24H19ClN4O2S2 B4109606 2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-1,3-benzothiazol-2-ylacetamide

2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-1,3-benzothiazol-2-ylacetamide

Cat. No. B4109606
M. Wt: 495.0 g/mol
InChI Key: FWEIHMQSCZZUGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex reactions that incorporate various functional groups into the molecular structure, aiming for specific biological activities. For instance, compounds like 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride have been synthesized as potent inhibitors with enhanced aqueous solubility and oral absorption, indicating the importance of thoughtful molecular design in synthesis (Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds within this family is carefully analyzed to ensure the desired biological activity. Techniques such as X-ray crystallography and NMR spectroscopy are common in confirming the structures. For example, studies have employed quantum mechanical and spectroscopic investigations (FT-IR, 13C, 1H NMR, UV) to analyze the electronic, NMR, vibrational, and structural properties of related compounds, providing insight into their stability and activity (Diwaker, 2014).

Chemical Reactions and Properties

The chemical properties of such compounds, including reactivity and stability, are influenced by their functional groups. For example, the introduction of acyl, thio, and chloro groups can significantly affect a compound's reactivity with biological targets, as seen in the synthesis and evaluation of benzothiazoles for antitumor activity, where acetylation plays a crucial role (Chua et al., 1999).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are critical for the practical application of these compounds. Enhanced aqueous solubility, for instance, is vital for oral bioavailability, as demonstrated in the development of ACAT inhibitors (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical stability, reactivity, and interactions with biological molecules are central to the compound's efficacy as a therapeutic agent. Studies like those on benzothiazoles highlight the importance of N-acetylation in modulating antitumor activities, underscoring the role of chemical modifications in achieving desired biological effects (Chua et al., 1999).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it shows biological activity .

properties

IUPAC Name

2-[[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O2S2/c1-13-21(14(2)30)22(15-7-9-16(25)10-8-15)17(11-26)23(27-13)32-12-20(31)29-24-28-18-5-3-4-6-19(18)33-24/h3-10,22,27H,12H2,1-2H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEIHMQSCZZUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=NC3=CC=CC=C3S2)C#N)C4=CC=C(C=C4)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-1,3-benzothiazol-2-ylacetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-1,3-benzothiazol-2-ylacetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-1,3-benzothiazol-2-ylacetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-1,3-benzothiazol-2-ylacetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-1,3-benzothiazol-2-ylacetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-1,3-benzothiazol-2-ylacetamide

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